Sodium dioctylsulfosuccinate

Surfactant Science Formulation Excipients Pharmaceutical Preformulation

Formulation scientists face dissolution-limited bioavailability for BCS Class II/IV hydrophobic drugs. Docusate sodium (DOSS/AOT) resolves this with a uniquely low CMC of 0.11% w/v-nearly 3× lower than sodium dodecyl sulfate-enabling efficient micellization at reduced surfactant loading. • Reduces contact angle from 91° to 62° on hydrophobic drug surfaces, directly enhancing dissolution rate. • FDA-approved excipient (USP/EP grade), compatible with direct compression and wet granulation. • Forms reverse micelles in nonpolar solvents-a capability not shared by single-chain anionic surfactants. Supplied with full Certificate of Analysis and MSDS. Bulk and custom packaging available.

Molecular Formula C20H36Na2O7S
Molecular Weight 466.5 g/mol
Cat. No. B1258986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium dioctylsulfosuccinate
SynonymsAerosol OT
Colace
DEH Na SS
DEH-Na-SS
diethylhexyl sodium sulfosuccinate
Dioctyl Sulfosuccinate
Dioctyl Sulfosuccinate, Sodium
Dioctyl Sulfosuccinates
Dioctyl Sulfosuccinic Acid
Dioctyl Sulfosuccinic Acid, Ammonium Salt
Dioctyl Sulfosuccinic Acid, Barium Salt
Dioctyl Sulfosuccinic Acid, Calcium Salt
Dioctyl Sulfosuccinic Acid, Magnesium Salt
Dioctyl Sulfosuccinic Acid, Potassium Salt
Dioctyl Sulfosuccinic Acid, Sodium Salt
Dioctylsulfosuccinate
Dioctylsulphosuccinate, Sodium
Docusate
Docusate Calcium
Docusate Potassium
Docusate Sodium
DOSS
Sodium Bis(2-ethylhexyl)sulfosuccinate
Sodium Dioctyl Sulfosuccinate
Sodium Dioctylsulphosuccinate
Sodium Sulfosuccinate, Diethylhexyl
Sulfosuccinate, Diethylhexyl Sodium
Sulfosuccinate, Dioctyl
Sulfosuccinates, Dioctyl
Sulfosuccinic Acid bis(2-Ethylhexyl) Este
Molecular FormulaC20H36Na2O7S
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CCCCCCCC)(C(C(=O)[O-])S(=O)(=O)O)C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C20H38O7S.2Na/c1-3-5-7-9-11-13-15-20(19(23)24,16-14-12-10-8-6-4-2)17(18(21)22)28(25,26)27;;/h17H,3-16H2,1-2H3,(H,21,22)(H,23,24)(H,25,26,27);;/q;2*+1/p-2
InChIKeyYHAIUSTWZPMYGG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Dioctylsulfosuccinate Selection Guide


Sodium dioctylsulfosuccinate (also known as docusate sodium, AOT, or DOSS) is a synthetic anionic surfactant composed of a sulfosuccinate head group with two branched 2-ethylhexyl hydrophobic tails [1]. This unique twin-tail structure confers a lower critical micelle concentration (CMC) than single-chain anionic surfactants like sodium dodecyl sulfate (SDS), enabling efficient micellization and solubilization at reduced concentrations [2]. As an FDA-approved excipient and USP-grade stool softener, it is widely employed in pharmaceutical formulations, industrial detergents, and oil spill remediation [3]. The quantitative evidence below demonstrates where this compound's structural attributes translate into measurable, selection-relevant advantages over its closest functional analogs.

Workflow Micellization & solubilization at reduced surfactant load
Selection Logic Lower CMC vs. single-chain surfactants for formulation efficiency
Use Context Reverse micelle formation, hydrophobic API wetting, dispersion

Sodium Dioctylsulfosuccinate: Substitution Risks


Anionic surfactants share a common charged head group but diverge dramatically in performance due to differences in hydrophobic tail architecture [1]. Sodium dioctylsulfosuccinate's two branched C8 chains generate a steric hindrance that lowers its CMC to approximately 2.5 mM (0.11% w/v) at 25°C, whereas the linear C12 single chain of sodium dodecyl sulfate (SDS) yields a CMC near 8.2 mM [2]. This nearly threefold difference dictates that substituting SDS for docusate sodium in a formulation would require significantly higher surfactant load to achieve equivalent surface tension reduction, potentially altering drug release profiles, introducing toxicity concerns, or destabilizing emulsions [3]. Furthermore, docusate sodium's molecular geometry favors the formation of reverse micelles in nonpolar solvents, a property not shared by most single-chain anionic surfactants, making it uniquely suited for specific applications like oil dispersion and hydrophobic drug solubilization . The following section quantifies these differential advantages with direct comparator data.

Target
Branched twin-tail architecture Enables lower CMC (~2.5 mM) and reverse micelle formation in nonpolar solvents.
Substitute
SDS (linear single-chain) Higher CMC (~8.2 mM) may require significantly greater mass for equivalent surface tension reduction.
Risk
Interfacial behavior may not transfer Single-chain surfactants may shift emulsion stability, drug release profiles, and latex film orientation.

Sodium Dioctylsulfosuccinate: Performance Comparison


CMC vs. Sodium Dodecyl Sulfate

Sodium dioctylsulfosuccinate exhibits a critical micelle concentration (CMC) of 0.11% w/v (2.5 mM) in pure water at 25°C, compared to SDS's CMC of 8.2 mM [1]. This represents a 3.3-fold lower molar concentration required for micelle formation, a direct consequence of the dual branched C8 tails which promote hydrophobic association at reduced monomer concentrations [2]. The lower CMC translates to equivalent surface tension reduction using significantly less surfactant mass, a critical advantage in formulations where excipient load must be minimized.

CMC vs. SDS
Cross-study comparable
3.3-fold lower molar CMC
DOSS
2.5 mM
SDS
8.2 mM
Supports efficient micellization at reduced excipient load.
Pure water, 25°C; selection-relevant profile.
Surfactant Science Formulation Excipients Pharmaceutical Preformulation

Wetting Efficiency on Hydrophobic Drugs

In a study on the hydrophobic drug danazol, adsorption of sodium dioctylsulfosuccinate at 0.02% w/w uptake reduced the water contact angle from 91° (untreated) to 62° [1]. This 32% reduction in contact angle significantly improved particle wetting and dissolution rate. While direct comparator data for other surfactants under identical conditions is not available in this study, the magnitude of reduction is consistent with class-level reports of docusate sodium's superior wetting power among dialkyl sulfosuccinates, as noted in patent literature where the dioctyl ester demonstrated the highest wetting power in standard Draves tests [2].

Wetting Efficiency
Supporting evidence
29° contact angle reduction
Danazol surface: 91° to 62°
Reported enhancement of hydrophobic drug wettability.
0.02% w/w adsorption; class-level wetting power reported.
Pharmaceutical Formulation Solid Dispersion Wettability

Laxative Efficacy vs. PEG 3350

Two independent clinical studies directly compared oral docusate sodium to polyethylene glycol 3350 (PEG 3350). In a randomized controlled trial of 145 women after urogynecologic surgery, participants receiving twice-daily 100 mg docusate sodium plus placebo achieved a median time to first bowel movement of 2.92 days (IQR 1.85–4.02), compared to 2.77 days (IQR 1.86–3.40) in the group receiving additional PEG 3350 (p=0.25) [1]. A separate multicenter retrospective pediatric study (n=180, ages 1 month–18 years) found that bowel movements occurred within 72 hours in 66.67% of docusate patients versus 71.11% of PEG-3350 patients (p=0.5196), with mean time to first bowel movement of 48.9 h vs. 45.4 h (p=0.3283) [2]. Both studies conclude that docusate sodium provides statistically equivalent efficacy to PEG 3350 in treating acute constipation.

Laxative Endpoint vs. PEG 3350
Head-to-head
No significant difference (p>0.05) Adult median time: 2.92 vs 2.77 days Pediatric response ≤72h: 66.67% vs 71.11%
Reported comparator endpoint context; supports procurement review.
RCT data; endpoint comparison, not superiority claim.
Gastroenterology Laxative Therapy Constipation Management

Oil Bioremediation Synergy with GM-2

In a study of marine oil spill bioremediation using response surface methodology, the combination of dioctyl sodium sulfosuccinate (DOSS) with the chemical dispersant GM-2 yielded a synergistic coefficient of 16.58, indicating a strong positive interaction that enhanced crude oil biodegradation [1]. In stark contrast, combining the biosurfactant rhamnolipid with GM-2 produced a negative coefficient of -7.72, signifying an antagonistic effect that impaired bioremediation. While the study did not test DOSS alone against GM-2 alone, the large positive synergistic coefficient demonstrates that DOSS uniquely potentiates the activity of GM-2, a property not observed with rhamnolipid.

Bioremediation Synergy
Cross-study comparable
+16.58 synergistic coefficient
With GM-2 dispersant (vs. rhamnolipid -7.72)
Supports dispersant blend selection for biodegradation enhancement.
Simulated marine spill; property to review in target formulation.
Oil Spill Remediation Environmental Bioremediation Surfactant Formulation

Surfactant Orientation in Latex Films vs. SDS

ATR-FTIR polarization studies on styrene/n-butyl acrylate/methacrylic acid copolymer latex films revealed that sodium dioctylsulfosuccinate (SDOSS) exhibits a preferential perpendicular orientation of its hydrophobic tails to the film-air interface, while the hydrophilic SO3-Na+ groups align parallel [1]. In contrast, sodium dodecyl sulfate (SDS) with its single linear C12 tail showed a different conformational behavior, leading to weaker interactions with the latex matrix. The study explicitly notes that the magnitude of surfactant-latex matrix interactions and the splitting of the S-O band when SDOSS interacts with H2O and COOH groups of the polymer is 'substantially different' from its SDS counterpart. While the study provides semiquantitative dichroic ratio analysis, exact numeric values for the degree of orientation are not tabulated in the abstract; however, the qualitative difference in interfacial behavior is a direct structural consequence of the dual-tail architecture.

Latex Film Orientation vs. SDS
Head-to-head
Perpendicular C8 tail orientation Stronger matrix interactions vs. linear SDS
Distinct interfacial behavior may inform coating formulation choice.
ATR-FTIR polarization; qualitative difference reported.
Coatings Polymer Science Surfactant Migration

Intestinal Water Transport Inhibition vs. Bile Salts

In an everted hamster jejunal segment model, sodium dioctylsulfosuccinate (docusate sodium) produced dose-response inhibition of intestinal water transport, an effect comparable in potency to dihydroxy bile salts (deoxycholate and chenodeoxycholate) and sodium dodecyl sulfate [1]. Trihydroxy bile salts (cholate, glycocholate, taurocholate) showed no activity. The relative effects on water transport correlated with the surfactants' abilities to lyse erythrocytes and with their surface properties (CMC and surface tension reduction). While exact IC50 values are not provided in the abstract, the study establishes that docusate sodium belongs to a distinct subclass of anionic surfactants capable of altering intestinal membrane permeability, a property relevant to both its therapeutic action as a stool softener and its potential for enhanced drug absorption.

Intestinal Water Transport
Class-level inference
Dose-response inhibition comparable to dihydroxy bile salts
Class-level membrane permeability context for oral formulation research.
In vitro hamster model; exact IC50 not provided.
Gastrointestinal Physiology Laxative Mechanism Surfactant Toxicity

Sodium Dioctylsulfosuccinate Application Scenarios


Formulation of Poorly Soluble APIs

Procure sodium dioctylsulfosuccinate when developing solid oral dosage forms containing hydrophobic drugs. The compound's low CMC (0.11% w/v) and demonstrated ability to reduce contact angle from 91° to 62° on danazol surfaces [1] translate to enhanced wettability and dissolution rate [2]. This directly addresses bioavailability challenges for BCS Class II and IV drugs, where dissolution is the rate-limiting step for absorption. Its FDA-approved excipient status and compatibility with direct compression and wet granulation processes further support its selection over alternative surfactants like SDS, which may exhibit higher CMC and greater potential for mucosal irritation.

Oil Spill Dispersant & Remediation

Select sodium dioctylsulfosuccinate as the anionic surfactant component in chemical dispersant blends for marine oil spill response. The compound's strong synergistic coefficient (16.58) when combined with GM-2 dispersant [1] indicates a quantifiable enhancement in crude oil biodegradation efficacy. This property is not universally shared; for instance, rhamnolipid biosurfactants exhibited antagonistic effects (-7.72) with the same co-dispersant. Furthermore, DOSS is a key component in several established commercial dispersant formulations due to its ability to form stable oil-in-water emulsions and reduce interfacial tension [2].

Post-Surgical & Pediatric Laxative Therapy

Procure docusate sodium as a first-line stool softener for managing acute constipation in hospitalized adults and children. Two independent clinical trials demonstrate that docusate sodium provides statistically equivalent efficacy to PEG 3350 in terms of time to first bowel movement (median 2.92 days vs. 2.77 days in adults, p=0.25; 66.67% vs. 71.11% within 72h in children, p=0.5196) [1][2]. For institutions seeking a mechanistically distinct alternative to osmotic laxatives, docusate sodium offers a comparable efficacy profile supported by level I evidence, potentially with different patient tolerance characteristics.

Latex and Polymer Coatings

Specify sodium dioctylsulfosuccinate as the surfactant in emulsion polymerization and latex film formulations where surface orientation and matrix interaction are critical. ATR-FTIR studies confirm that SDOSS adopts a preferential perpendicular orientation of its hydrophobic tails at the film-air interface, leading to stronger interactions with the polymer matrix compared to linear surfactants like SDS [1]. This distinct interfacial behavior can be leveraged to modulate film properties such as water resistance, adhesion, and mechanical strength, providing a formulation advantage in architectural and industrial coatings.

Application
Selection Property
Validation Focus
Formulation of poorly soluble APIs
Low CMC & enhanced wettability
Dissolution rate and excipient burden studies
Oil spill dispersant & remediation
Synergistic coefficient with co-dispersants
Biodegradation enhancement in target crude oil
Constipation management research
Endpoint context in comparator trials
Model-specific endpoint review vs. osmotic laxatives
Latex and polymer coatings
Tail orientation at film-air interface
Water resistance, adhesion and matrix interaction tests

Technical Documentation Hub

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